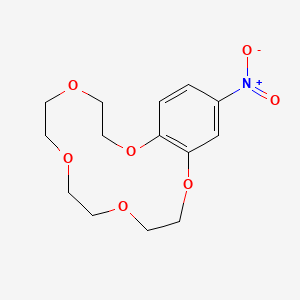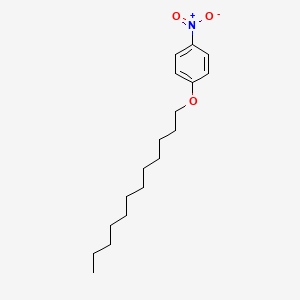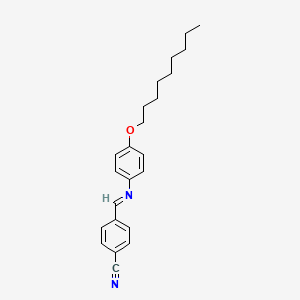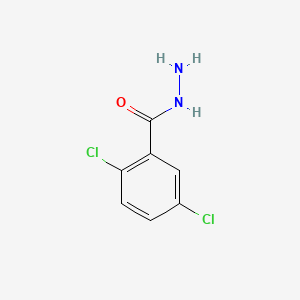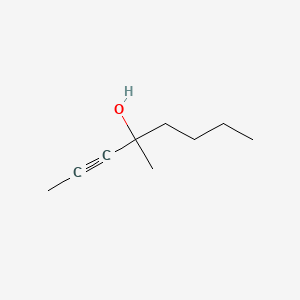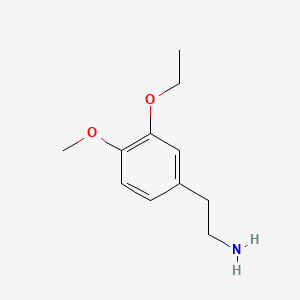![molecular formula C6H9ClN4O B1295558 2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol CAS No. 6623-88-7](/img/structure/B1295558.png)
2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol
Übersicht
Beschreibung
The compound "2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities, including antitumor properties. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their interactions with biological systems, which can be extrapolated to understand the potential behavior and applications of "2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol".
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the paper titled "Synthesis and Molecular Docking Studies of Novel 2-(2-Amino-6-Phenyl-4-Pyrimidinylamino)Ethanol Derivatives: Using Ring-Opening Reactions of Cyclic Ketene-N,O-Acetal" describes a synthesis route starting from substituted acetophenones. This process involves the reaction of ketene dithioacetal with 2-aminoethanol to yield substituted 2-methyleneoxazolidines, which are then used to synthesize pyrimidine derivatives. Although the specific synthesis of "2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol" is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives plays a crucial role in their biological activity. In the paper "Solution structure of 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol intercalated in the DNA duplex d(CGATCG)2" , NMR spectroscopy and molecular dynamic simulations were used to resolve the structure of a complex formed between DNA and a pyrimidine derivative. The drug molecule intercalates between DNA bases, with interactions such as hydrogen bonding enhancing the drug/DNA affinity. This suggests that the molecular structure of "2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol" could also allow for intercalation with DNA, potentially leading to antitumor effects.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, often facilitated by their functional groups. The study "An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives and their antioxidant activity" demonstrates a catalyst-free multicomponent synthesis in an aqueous ethanol medium. This indicates that pyrimidine derivatives can be synthesized under mild conditions without the need for metal catalysts, which is beneficial for green chemistry. The presence of amino groups in "2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol" suggests that it may also undergo similar reactions, potentially leading to a variety of derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of "2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol", they do mention properties of related compounds. For example, the antioxidant activity of synthesized pyrimidine derivatives was evaluated in , indicating that these compounds can act as free radical scavengers. The molecular docking studies in suggest that pyrimidine derivatives can fit into the active sites of proteins, which is relevant for drug design. These insights imply that "2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol" may also exhibit similar properties, such as antioxidant activity and the ability to interact with biological targets.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
- Carbocyclic Analogues of 7-Deazaguanosine : A study by Legraverend et al. (1985) synthesized compounds related to 2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol, demonstrating selective inhibitory activities against the multiplication of Herpes Simplex Virus (HSV) 1 and 2 in cell culture. This research suggests potential applications in developing antiviral therapies (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).
Inhibitors of Fatty Acid Amide Hydrolase
- Competitive Inhibitors of FAAH : Keith et al. (2014) discovered that certain derivatives, similar in structure to the compound , act as competitive inhibitors of fatty acid amide hydrolase (FAAH). These findings have implications for pain management and other therapeutic areas (Keith et al., 2014).
Synthesis and Anticancer Evaluation
- Combinatorial Synthesis of Pyrimidine Derivatives : A study by Patravale et al. (2014) focused on the synthesis of pyrimidine derivatives and their evaluation against various cancer cell lines. This research highlights the potential role of such compounds in anticancer drug development (Patravale, Gore, Patil, Kolekar, Deshmukh, & Anbhule, 2014).
Antimicrobial Activity
- Anti-Bacterial Activity : Deshmukh et al. (2009) developed a synthesis method for pyrimidine derivatives, which exhibited excellent anti-bacterial activity against both gram-positive and gram-negative bacteria. This suggests a potential application in the development of new antibacterial agents (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).
Eigenschaften
IUPAC Name |
2-[(5-amino-6-chloropyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O/c7-5-4(8)6(9-1-2-12)11-3-10-5/h3,12H,1-2,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDCYBTZDUDFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)N)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216426 | |
| Record name | 2-((5-Amino-6-chloro-4-pyrimidinyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol | |
CAS RN |
6623-88-7 | |
| Record name | 2-((5-Amino-6-chloro-4-pyrimidinyl)amino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006623887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000737306 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-((5-Amino-6-chloro-4-pyrimidinyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((5-AMINO-6-CHLORO-4-PYRIMIDINYL)AMINO)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KB1OD34MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



